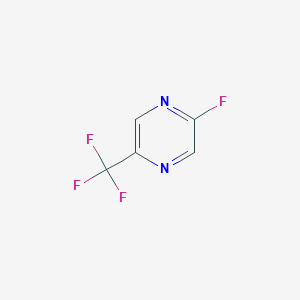

2-Fluoro-5-trifluoromethyl-pyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-(trifluoromethyl)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F4N2/c6-4-2-10-3(1-11-4)5(7,8)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFYMGRDKCHQRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735217 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220799-65-4 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Research Context of 2 Fluoro 5 Trifluoromethyl Pyrazine

Significance of Fluoro- and Trifluoromethyl-Substituted Pyrazines in Contemporary Chemical Research

The incorporation of fluorine and trifluoromethyl (CF₃) groups into organic molecules, particularly heterocycles like pyrazine (B50134), is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. scilit.comnih.govbohrium.com Pyrazine derivatives themselves are integral components of numerous biologically active compounds and are recognized for their diverse pharmacological activities. tandfonline.comresearchgate.netnih.gov The addition of fluoro- and trifluoromethyl-substituents dramatically enhances their utility by fine-tuning key physicochemical properties.

The trifluoromethyl group is particularly valued in drug design. bohrium.commdpi.com Its strong electron-withdrawing nature and high lipophilicity can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets. mdpi.com Replacing a hydrogen atom or a methyl group with a trifluoromethyl group can block metabolic pathways, thereby increasing the drug's half-life and efficacy. mdpi.com Similarly, a single fluorine atom can alter the electronic properties of a molecule, enhance binding interactions, and improve metabolic resistance without significantly increasing molecular size. mdpi.com

In materials science, fluorinated pyrazine-based polymers have shown significant promise. For instance, their use as donor materials in organic solar cells has led to high power conversion efficiencies, attributed to improved molecular packing and charge transport characteristics. rsc.org The electron-deficient nature of the pyrazine ring, further amplified by these electron-withdrawing substituents, makes these compounds valuable building blocks for creating advanced π-conjugated systems. oup.com

Historical Trajectories in Pyrazine Fluorination and Trifluoromethylation Chemistry

The journey to synthesize specifically substituted pyrazines like 2-Fluoro-5-trifluoromethyl-pyrazine is built upon decades of progress in fluorination and trifluoromethylation chemistry. Early organofluorine chemistry, dating back to the late 19th and early 20th centuries, was often hampered by the extreme reactivity of elemental fluorine, which led to uncontrolled reactions and decomposition of organic substrates. nih.gov

A significant breakthrough in aromatic fluorination was the Schiemann reaction, discovered in 1927, which involved the thermal decomposition of diazonium fluoroborates. nih.gov Another pivotal development was the use of potassium fluoride (B91410) (KF) for nucleophilic halogen exchange (Halex) reactions to introduce fluorine into aromatic rings. nih.gov For trifluoromethylation, an early method developed by Swarts in 1898 involved the reaction of benzotrichlorides with antimony trifluoride (SbF₃). nih.gov

The development of modern fluorinating agents has provided milder and more selective methods. The synthesis of N-fluoropyridinium salts in the 1980s offered stable, easy-to-handle reagents with wide applicability for fluorinating a variety of organic compounds. nih.gov More recently, methods for the direct C-H fluorination of heterocycles like pyridines and diazines have been developed, often utilizing silver(II) fluoride (AgF₂), which allows for the late-stage introduction of fluorine into complex molecules. researchgate.netacs.org These advancements have paved the way for the efficient and regioselective synthesis of complex targets like this compound.

Overview of Synthetic Challenges and Opportunities for Pyrazine Heterocycles

The synthesis and functionalization of pyrazine derivatives present a unique set of challenges and opportunities rooted in the inherent electronic nature of the ring system. tandfonline.com As a diazine, the pyrazine ring is more electron-deficient than pyridine (B92270) due to the influence of the second nitrogen atom. nih.gov This electron deficiency is a double-edged sword.

Challenges:

Electrophilic Substitution: The electron-poor nature of the pyrazine ring makes it resistant to classical electrophilic aromatic substitution reactions, which are common for functionalizing other aromatic systems.

Ring Synthesis: While several classical methods for pyrazine synthesis exist, such as the Staedel–Rugheimer and Gutknecht syntheses, the construction of polysubstituted pyrazines with specific regiochemistry can be complex and require multi-step sequences. wikipedia.org

Controlling Reactivity: Introducing multiple reactive functional groups, such as halogens, requires careful control of reaction conditions to achieve selective functionalization at the desired positions.

Opportunities:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrazine system is highly activated towards nucleophilic aromatic substitution, especially when substituted with good leaving groups like halogens. nih.gov This provides a powerful and reliable method for introducing a wide range of nucleophiles (amines, alkoxides, thiols) onto the ring. nih.gov

Cross-Coupling Reactions: Halogenated pyrazines are excellent substrates for various metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. tandfonline.comnih.gov This enables the formation of C-C and C-N bonds, dramatically expanding the structural diversity of accessible pyrazine derivatives.

C-H Functionalization: Recent advances have enabled the direct C-H functionalization of electron-deficient heterocycles, offering more atom-economical routes to complex pyrazines and avoiding the need for pre-functionalized starting materials. mdpi.com

Overcoming these synthetic hurdles provides access to a vast chemical space of functionalized pyrazines with potential applications in pharmaceuticals and materials science. nih.govmdpi.com

Structural Features Influencing Reactivity and Stability of this compound

The reactivity and stability of this compound are dictated by the interplay between the pyrazine core and its two potent electron-withdrawing substituents.

Electronic Effects: Both the fluorine atom and the trifluoromethyl group are strongly electron-withdrawing, primarily through the inductive effect. This synergistically depletes the pyrazine ring of electron density, making it exceptionally electrophilic. The CF₃ group, in particular, is one of the strongest electron-withdrawing groups used in medicinal chemistry. mdpi.com This pronounced electron deficiency activates the C-F bond at the 2-position, making it susceptible to nucleophilic aromatic substitution (SNAr).

Reactivity: The primary mode of reactivity for this compound is nucleophilic aromatic substitution, where the fluorine atom acts as a leaving group. The presence of the CF₃ group at the 5-position significantly facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the substitution process. The positions of the substituents are critical; the substitution of the fluorine atom is favored over any reaction involving the highly stable trifluoromethyl group.

Below is a table summarizing the key properties of the substituents and their influence on the molecule.

| Feature | Substituent | Influence on this compound |

| Electronic Effect | Fluoro (-F) | Strong inductive electron withdrawal |

| Trifluoromethyl (-CF₃) | Very strong inductive electron withdrawal | |

| Reactivity Hotspot | C2-F Bond | Activated for Nucleophilic Aromatic Substitution (SNAr) |

| Stabilizing Group | Trifluoromethyl (-CF₃) | Stabilizes SNAr intermediate; metabolically robust |

| Overall Stability | Pyrazine Ring & CF₃ Group | Aromatic ring and strong C-F bonds confer high stability |

This interactive table summarizes the influence of the fluoro and trifluoromethyl groups on the properties of the pyrazine ring.

Advanced Synthetic Methodologies for 2 Fluoro 5 Trifluoromethyl Pyrazine and Its Direct Precursors

Precursor Synthesis and Building Block Strategies

The efficient construction of the target molecule relies heavily on the strategic synthesis of its key precursors. This section details the preparation of essential halogenated and trifluoromethylated pyrazine (B50134) building blocks.

Halogenated Pyrazine Precursors as Synthetic Intermediates

Halogenated pyrazines are versatile intermediates in the synthesis of more complex pyrazine derivatives. The chlorine atom, in particular, serves as an excellent leaving group for subsequent nucleophilic substitution reactions, including fluorination. The synthesis of chloropyrazines can be achieved through various methods, often starting from pyrazinones or by direct chlorination of the pyrazine ring, although the latter can sometimes lead to mixtures of products.

A common strategy involves the conversion of a hydroxyl group on the pyrazine ring to a chlorine atom. For instance, 5-chloropyrazin-2-ol can be a key starting material. mdpi.com The hydroxyl group can be activated and subsequently displaced by a chloride ion. Such transformations are fundamental in building the necessary halogenated scaffold for the introduction of other functional groups. The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution, making chloropyrazines highly valuable in synthetic campaigns. mdpi.com

Preparation of Trifluoromethyl-Containing Pyrazine Scaffolds

The introduction of a trifluoromethyl (CF3) group onto a pyrazine ring is a critical step in the synthesis of the target compound. The strong electron-withdrawing nature of the CF3 group can significantly influence the reactivity and biological activity of the final molecule. One of the most common industrial methods for producing trifluoromethyl-substituted heteroaromatics is through a halogen exchange reaction (Halex reaction) on a trichloromethyl-substituted precursor. semanticscholar.org

For example, in the analogous synthesis of 2-chloro-5-(trifluoromethyl)pyridine, 3-picoline (3-methylpyridine) is a common starting material. semanticscholar.orgepo.org The methyl group is first exhaustively chlorinated to a trichloromethyl group, followed by a fluorine/chlorine exchange using a fluorinating agent like hydrogen fluoride (B91410) (HF) or a metal fluoride. This stepwise approach, involving liquid-phase or vapor-phase chlorination followed by fluorination, is a well-established industrial route. semanticscholar.org

Another efficient route to access the key intermediate, 2-chloro-5-(trifluoromethyl)pyrazine, is the direct chlorination of 3-(trifluoromethyl)pyridine. This reaction can be performed in the vapor phase at high temperatures or in the liquid phase using a free-radical initiator and ultraviolet radiation. google.com For instance, a solution of 3-trifluoromethylpyridine in carbon tetrachloride, when treated with chlorine gas in the presence of a,a-azobisisobutyronitrile (AIBN) at reflux, yields 2-chloro-5-trifluoromethylpyridine as the major product. google.com This approach avoids the handling of highly corrosive and toxic intermediates associated with the trichloromethylation route.

Fluorination Reagent Selection and Application in Pyrazine Synthesis

The choice of fluorinating agent is paramount for the successful synthesis of fluorinated pyrazines. The reactivity of the agent must be tuned to the specific substrate and the desired transformation. For the conversion of a chloro-substituent to a fluoro-substituent on an electron-deficient ring like pyrazine, nucleophilic fluorinating agents are typically employed.

Metal fluorides are a common choice for this transformation. Antimony trifluoride (SbF3), often activated with a pentavalent antimony salt like antimony pentachloride (SbCl5), is a powerful reagent for halogen exchange reactions, particularly for converting trichloromethyl groups to trifluoromethyl groups. mdpi.com It can also be used for direct chlorine to fluorine exchange on the aromatic ring, typically requiring high temperatures. mdpi.com

Potassium fluoride (KF) is another widely used, inexpensive, and readily available fluorinating agent. Its effectiveness can be enhanced by using a phase-transfer catalyst or by conducting the reaction in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) to increase its solubility and nucleophilicity.

Direct Synthesis Routes for 2-Fluoro-5-trifluoromethyl-pyrazine

The most direct route to this compound involves the substitution of a leaving group, typically chlorine, at the 2-position of the pyrazine ring with a fluoride ion.

Chlorine/Fluorine Exchange Reactions

The chlorine/fluorine exchange reaction, a type of Halex reaction, is a powerful tool in organofluorine chemistry. In the context of this compound synthesis, this involves the displacement of the chlorine atom from 2-chloro-5-trifluoromethyl-pyrazine. The electron-withdrawing trifluoromethyl group at the 5-position activates the chlorine atom at the 2-position towards nucleophilic aromatic substitution.

Metal fluorides are the reagents of choice for mediating the chlorine/fluorine exchange on the pyrazine ring. The reaction conditions can be tailored based on the chosen metal fluoride.

A well-documented analogy is the synthesis of 2-chloro-5-trifluoromethoxypyrazine from 2-chloro-5-(trichloromethoxy)pyrazine. In this process, a mixture of antimony trifluoride (SbF3) and antimony pentachloride (SbCl5) is used to effect the fluorine/chlorine exchange on the trichloromethoxy group. mdpi.com The reaction is carried out at elevated temperatures, typically between 145-160 °C, for several hours. mdpi.com A similar strategy can be envisioned for the direct fluorination of the pyrazine ring, where 2-chloro-5-trifluoromethyl-pyrazine is heated with a metal fluoride to induce the halogen exchange.

The following table outlines a representative experimental procedure for a metal fluoride-mediated chlorine/fluorine exchange based on the synthesis of a similar pyrazine derivative. mdpi.com

| Parameter | Value |

| Starting Material | 2-chloro-5-(trichloromethoxy)pyrazine |

| Fluorinating Agent | Antimony trifluoride (SbF3) |

| Catalyst/Activator | Antimony pentachloride (SbCl5) |

| Molar Ratio (Substrate:SbF3:SbCl5) | 1 : 3.05 : 0.32 |

| Temperature | 145-150 °C, then 155-160 °C |

| Reaction Time | 5 hours, then 1 hour |

| Work-up | Quenching with aqueous K2CO3 and KF solutions, followed by extraction with CH2Cl2 |

| Product | 2-chloro-5-trifluoromethoxypyrazine |

| Yield | 68% (Method A) |

This table is based on the synthesis of 2-chloro-5-trifluoromethoxypyrazine as a model for the fluorination of a chloropyrazine derivative. mdpi.com

For the synthesis of this compound, a similar approach using 2-chloro-5-trifluoromethyl-pyrazine as the starting material with a metal fluoride like SbF3 or KF under optimized conditions would be a viable synthetic route. The reaction would likely require high temperatures and a polar aprotic solvent if KF is used, or neat conditions with SbF3. The progress of the reaction can be monitored by techniques such as gas chromatography-mass spectrometry (GC-MS) to determine the conversion of the starting material and the formation of the desired product. Purification would typically involve distillation or chromatography to isolate the final product.

Vapor-Phase Fluorination Strategies

Vapor-phase fluorination offers a direct route to fluorinated heterocycles, often involving high temperatures and specialized reagents. While specific examples for the direct vapor-phase fluorination of a pre-formed 5-trifluoromethyl-pyrazine to yield this compound are not extensively documented, the general principles of this technology can be applied.

Historically, vapor-phase fluorination has been used for the perfluorination of hydrocarbons. One such method involves reacting the organic compound in a vapor state with solid lead tetrafluoride at temperatures ranging from 50°C to 500°C. This process replaces hydrogen atoms with fluorine and saturates any double bonds. Another approach utilizes elemental fluorine in the presence of a catalyst, such as copper particles coated with silver fluoride, at temperatures between 100°C and 400°C. These methods, while powerful, can be aggressive and may lack selectivity, often leading to a mixture of products or complete fluorination of the molecule. The challenge in applying these techniques to a molecule like 5-trifluoromethyl-pyrazine would be to achieve selective monofluorination at the C-2 position without decomposition or reaction of the trifluoromethyl group.

De Novo Pyrazine Ring Construction with Fluorinated Building Blocks

An alternative and often more controlled approach to synthesizing highly substituted pyrazines is to construct the heterocyclic ring from acyclic, already fluorinated precursors. This "de novo" synthesis ensures the precise placement of the fluorine-containing substituents.

A notable example is the condensation of ortho-diamines with α,α-dicarbonyl compounds. Specifically, the reaction of perfluorobutane-2,3-dione (hexafluorobiacetyl) with various ortho-diamines has been investigated to produce bis(trifluoromethylated) pyrazine-containing heterocycles. rsc.org For instance, the reaction of hexafluorobiacetyl with 4,5-diamino-6-hydroxypyrimidinium sulphate can lead to the formation of a pteridine (B1203161) system with two trifluoromethyl groups on the pyrazine ring. rsc.org This strategy highlights the utility of using building blocks that already contain the desired trifluoromethyl groups to construct the pyrazine core.

Similarly, the synthesis of 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines has been achieved through the condensation of 2-acylfurans with ethylenediamine. researchgate.net While this does not directly produce this compound, it demonstrates the principle of building the pyrazine ring system from precursors containing a trifluoromethyl group. Adapting this strategy by using a fluorinated diamine or a fluorinated dicarbonyl compound could provide a viable pathway to the target molecule.

Direct Trifluoromethylation Approaches on Pyrazine Rings

The direct introduction of a trifluoromethyl group onto a pre-existing pyrazine ring is a highly sought-after transformation. This avoids the often lengthy and complex de novo synthesis routes. Significant progress has been made in the direct C-H trifluoromethylation of heterocycles, including pyrazines. nih.gov

A general and operationally simple method utilizes a benchtop stable trifluoromethyl radical source. nih.gov This approach has been successfully applied to a wide range of electron-deficient and electron-rich heteroaromatic systems, demonstrating high functional group tolerance. nih.gov For pyrazine itself, this direct trifluoromethylation has been shown to proceed at the innately reactive positions of the substrate. nih.gov The regioselectivity of such radical trifluoromethylations can sometimes be influenced by the choice of solvent. nih.gov

These direct methods offer a significant advantage in terms of step economy and allow for the late-stage introduction of the trifluoromethyl group, which is particularly valuable in the synthesis of complex molecules for pharmaceutical and agrochemical applications.

Catalytic Strategies in the Synthesis of Fluoro-trifluoromethyl-pyrazines

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the preparation of fluoro-trifluoromethyl-pyrazines is no exception. nih.gov Catalytic methods often provide milder reaction conditions, higher selectivity, and broader functional group tolerance compared to traditional stoichiometric approaches.

Copper-Catalyzed Trifluoromethylation

Copper-catalyzed reactions have become a cornerstone for the introduction of the trifluoromethyl group due to the low cost and high efficiency of copper catalysts. nih.gov These methods can utilize nucleophilic, electrophilic, or radical trifluoromethylating reagents. nih.govbeilstein-journals.org

A common strategy involves the trifluoromethylation of halo-pyrazines. For instance, a copper-catalyzed Sandmeyer-type trifluoromethylation of heteroaromatic diazonium salts, which can be generated from the corresponding amino-pyrazines, provides a route to trifluoromethylated pyrazines. nih.gov This reaction can be performed under mild conditions using TMSCF3 (trifluoromethyltrimethylsilane) as the trifluoromethyl source. nih.gov

Copper can also catalyze the trifluoromethylation of aryl halides using more economical reagents like sodium trifluoroacetate. beilstein-journals.org Another important approach is the trifluoromethylation of propargylic halides with TMSCF3, catalyzed by copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which yields trifluoromethylated products with high selectivity. nih.govrsc.org While not directly on a pyrazine ring, these methods showcase the versatility of copper catalysis in forming C-CF3 bonds.

The table below summarizes key aspects of copper-catalyzed trifluoromethylation reactions.

| Trifluoromethylating Reagent | Substrate Type | Catalyst System | Key Features |

| TMSCF3 | Arenediazonium salts | Copper catalyst | Mild conditions, suitable for heterocycles. nih.gov |

| Sodium Trifluoroacetate | Aryl iodides | Ligand-free Cu-catalyst with Ag2O | Economical trifluoromethyl source. beilstein-journals.org |

| Togni's Reagent | Organotrifluoroborates | Copper catalyst | Base-free conditions at room temperature. beilstein-journals.org |

| TMSCF3 | Propargylic halides | Copper(I) thiophene-2-carboxylate (CuTC) | High selectivity for trifluoromethylated alkynes. nih.govrsc.org |

Palladium-Catalyzed Synthetic Transformations

Palladium catalysis is a powerful tool for the synthesis and functionalization of aromatic and heteroaromatic compounds, including pyrazines. nih.gov Palladium-catalyzed cross-coupling reactions are particularly useful for introducing either the fluorine atom or the trifluoromethyl group, or for further modifying the pyrazine ring.

For example, the Suzuki coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a powerful method for pyrazine derivatization. nih.gov A 2-chloro-5-trifluoromethoxypyrazine has been shown to be a suitable substrate for Suzuki coupling with boronic acids, leading to the formation of arylated pyrazines in high yield. nih.gov This demonstrates that a halogenated trifluoromethyl- or trifluoromethoxy-pyrazine can be further functionalized using palladium catalysis.

The synthesis of tetra-substituted 5-trifluoromethylpyrazoles has been achieved through sequential halogenation and palladium-catalyzed Negishi or Buchwald-Hartwig cross-couplings. rsc.org This highlights the potential for using palladium catalysis to introduce carbon or nitrogen-based substituents onto a trifluoromethylated heterocycle.

Furthermore, palladium-catalyzed reactions can be employed in domino processes to construct the heterocyclic ring itself. A method for preparing 2-trifluoromethylquinolines involves a palladium-catalyzed tandem Sonogashira–alkyne carbocyclization of β-trifluoromethyl β-enaminoketones. rsc.org While this produces a quinoline, the principle could be adapted for pyrazine synthesis.

The development of palladium-catalyzed C-H fluorination is also a significant advancement. springernature.com Although still a challenging transformation, methods are being developed that utilize specialized palladium catalysts to fluorinate arenes. springernature.com

The table below provides an overview of relevant palladium-catalyzed reactions.

| Reaction Type | Substrates | Catalyst/Ligand System | Product Type |

| Suzuki Coupling | 2-Chloro-5-trifluoromethoxypyrazine, Phenylboronic acid | Pd catalyst | 2-Phenyl-5-trifluoromethoxypyrazine nih.gov |

| Negishi Coupling | 4-Halo-5-trifluoromethylpyrazoles, Organozinc reagents | Pd catalyst with XPhos ligand | 4-Aryl/alkyl-5-trifluoromethylpyrazoles rsc.org |

| Buchwald-Hartwig Amination | 4-Halo-5-trifluoromethylpyrazoles, Amines | Pd catalyst with JosiPhos CyPF-tBu ligand | 4-Amino-5-trifluoromethylpyrazoles rsc.org |

| Domino Sonogashira–Carbocyclization | β-Trifluoromethyl β-enaminoketones, Arynes | Pd catalyst | 2-Trifluoromethylquinolines rsc.org |

Other Transition Metal-Mediated Syntheses

While copper and palladium are the most commonly used metals, other transition metals also play a role in the synthesis of fluorinated and trifluoromethylated compounds. nih.govrsc.org The unique reactivity of different metals can offer alternative pathways and selectivities.

Iron-catalyzed Kumada-Corriu coupling has been demonstrated for the functionalization of 2-chloro-5-trifluoromethoxypyrazine. nih.gov This provides an alternative to palladium-catalyzed cross-coupling reactions.

The broader field of transition metal-catalyzed C-H functionalization is rapidly evolving. rsc.org These methods aim to directly convert C-H bonds into new C-C, C-N, C-O, or C-halogen bonds, thus streamlining synthetic routes. The application of these emerging technologies to pyrazine substrates holds significant promise for the future synthesis of complex molecules like this compound.

Control of Regioselectivity and Chemoselectivity in Synthesis

The precise placement of substituents on the pyrazine ring is paramount for defining the ultimate chemical and biological properties of the molecule. Control over regioselectivity (where on the ring a reaction occurs) and chemoselectivity (which functional group reacts in a multifunctional molecule) is a critical challenge addressed by modern synthetic methods.

Regioselectivity is often established either during the initial construction of the pyrazine ring or through the selective functionalization of a pre-existing pyrazine core. One fundamental approach involves the condensation of ortho-diamines with α-dicarbonyl compounds. The reaction of ortho-diamines with fluorinated precursors like trifluoropyruvaldehyde or hexafluorobiacetyl can yield trifluoromethylated pyrazines. rsc.orgacs.org The substitution pattern on the diamine dictates the final position of the trifluoromethyl group, thereby controlling the regiochemical outcome. acs.org

Alternatively, direct and regioselective functionalization of a substituted pyrazine ring offers a powerful route. For instance, the synthesis of 5-trifluoromethyl-substituted pyrazines can be achieved through a multi-step sequence starting from 2-aminopyrazines. This method involves an initial iodination with Selectfluor/LiI, which proceeds with high regioselectivity, followed by a copper-catalyzed trifluoromethylation. researchgate.net The position of the amino group on the starting material directs the halogenation and subsequent trifluoromethylation to the desired C-5 position. researchgate.net

Chemoselectivity is crucial when manipulating precursors that contain multiple reactive sites. A key step in the synthesis of 2-fluoro-5-(trifluoromethyl)pyrazine is the conversion of its direct precursor, 2-chloro-5-(trifluoromethyl)pyrazine. This reaction, typically a nucleophilic aromatic substitution (SNAr), requires the selective replacement of the chlorine atom with fluorine without disturbing the highly stable trifluoromethyl group or the pyrazine ring itself. The significant difference in reactivity between the C-Cl bond and the C-CF3 moiety allows for this selective transformation. In related systems, the relative stability of different functional groups, such as a chlorine atom versus a trifluoromethoxy group, has been studied in various coupling reactions, highlighting the ability to selectively react one site over another. nih.govmdpi.com

The following table summarizes examples of reactions where regioselectivity is a key determinant of the product structure.

| Starting Material | Reagents | Key Transformation | Observed Selectivity | Reference |

|---|---|---|---|---|

| 2-Aminopyrazines | 1. Selectfluor/LiI 2. FSO2CF2CO2Me, CuI, DMF | Iodination followed by trifluoromethylation | Highly regioselective introduction of the CF3 group at the C-5 position. | researchgate.net |

| ortho-Diamines | Trifluoropyruvaldehyde | Condensation / Ring Formation | Regiochemistry of the final pyrazine is determined by the substituents on the diamine starting material. | acs.org |

| 3-Chloro-5-(trifluoromethyl)pyrazine | N-Bromosuccinimide (NBS) | Bromination | Selective halogenation occurs at the C-2 position. | |

| 3-Trifluoromethylpyridine | Cl2, vapor phase (300°C to 450°C) | Chlorination | Selectively prepares 2-chloro-5-trifluoromethylpyridine as the major product over other isomers. | google.com |

Sustainable and Green Chemistry Approaches in Synthetic Design

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional syntheses rely on dipolar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), which face scrutiny due to toxicity concerns. nih.gov Research into greener alternatives has identified several viable options for pyrazine synthesis.

In the synthesis of pyrazinamide (B1679903) derivatives, tert-amyl alcohol has been successfully used as a greener reaction solvent. nih.gov Comparative studies showed that it provided higher product yields than other solvents, including renewable options like ethanol (B145695) and isopropanol (B130326), while avoiding the by-products seen in those alcohols. nih.gov The use of aqueous systems or two-phase fluoroalcohol-water systems also represents a promising green alternative, offering advantages in both driving reactions and simplifying product recovery. rsc.org

The table below shows the effect of different solvents on the yield of a model pyrazinamide synthesis, demonstrating the efficacy of greener solvent choices.

| Solvent | Product Yield (%) | Green Classification | Reference |

|---|---|---|---|

| tert-Amyl Alcohol | 91.6% | Greener Alternative | nih.gov |

| Ethanol | Lower Yield (by-products formed) | Renewable | nih.gov |

| Isopropanol | Lower Yield (by-products formed) | Renewable | nih.gov |

| DMSO | Lower Yield | Hazardous | nih.gov |

| THF | Lower Yield | Hazardous | nih.gov |

Atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a core tenet of green chemistry. High atom economy is achieved by minimizing waste, particularly through the use of catalytic rather than stoichiometric reagents.

Traditional methods for activating carboxylic acids for amidation, such as using thionyl chloride, generate significant amounts of toxic and hazardous by-products, leading to poor atom economy and a high environmental factor (E-factor). nih.gov In contrast, modern biocatalytic methods, such as the use of enzymes like Lipozyme® TL IM for synthesizing pyrazinamide derivatives, can proceed under milder conditions (45°C) and avoid the need for such activating agents, thus generating less waste. nih.gov

Mechanistic Organic Chemistry and Reactivity Profiles of 2 Fluoro 5 Trifluoromethyl Pyrazine

Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine (B50134) Core

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing electron-deficient aromatic rings like pyrazine. youtube.comresearchgate.net The presence of strong electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack. baranlab.orgyoutube.com

Electronic and Steric Influence of Fluorine and Trifluoromethyl Substituents

The reactivity of 2-fluoro-5-trifluoromethyl-pyrazine in SNAr reactions is profoundly influenced by the electronic and steric properties of its substituents. The pyrazine ring itself is inherently electron-deficient due to the presence of two nitrogen atoms. This electron deficiency is significantly amplified by the potent electron-withdrawing effects of both the fluorine and trifluoromethyl groups. nih.gov

The trifluoromethyl (CF3) group is a very strong electron-withdrawing group through both inductive and resonance effects, which strongly activates the pyrazine ring towards nucleophilic attack. The fluorine atom, being highly electronegative, also contributes to the electron-deficient nature of the ring primarily through its inductive effect. researchgate.net This combined electronic pull makes the carbon atoms of the pyrazine ring highly electrophilic and susceptible to attack by nucleophiles. youtube.comyoutube.com

In the context of SNAr, the fluorine atom typically serves as the leaving group. The exceptional ability of fluorine to stabilize a negative charge makes it a good leaving group in activated aromatic systems, often following the reactivity order F > Cl > Br > I. nih.gov

Sterically, the fluorine atom is relatively small, minimizing steric hindrance for an incoming nucleophile. The trifluoromethyl group, while larger, is positioned at the 5-position, which may influence the regioselectivity of the attack but generally does not prevent the reaction from occurring at the 2-position.

Reaction Mechanism Elucidation Studies

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. youtube.comnih.gov In the case of this compound, the reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This initial attack disrupts the aromaticity of the pyrazine ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comyoutube.com

The negative charge in this intermediate is delocalized over the pyrazine ring and is further stabilized by the strong electron-withdrawing trifluoromethyl group. youtube.com The final step involves the expulsion of the fluoride (B91410) ion, which restores the aromaticity of the ring and yields the substituted product. youtube.com

Recent studies have also explored concerted SNAr mechanisms, particularly with the use of strong bases, where the bond formation and bond breaking occur in a single transition state. acs.org Density Functional Theory (DFT) calculations are often employed to gain deeper insights into the reaction mechanism, including the structures of intermediates and transition states. researchgate.netacs.org

Regiochemical Outcomes and Control in SNAr Reactions

In unsymmetrically substituted pyrazines, the regiochemical outcome of SNAr reactions is a critical consideration. For this compound, nucleophilic attack is expected to occur predominantly at the C-2 position, leading to the displacement of the fluorine atom. This is because the fluorine atom is a better leaving group in SNAr reactions compared to the trifluoromethyl group, which is generally not displaced. nih.gov

Studies on related 2-substituted 3,5-dichloropyrazines have shown that the position of nucleophilic attack is directed by the electronic nature of the substituent at the 2-position. researchgate.net An electron-withdrawing group at the 2-position directs the nucleophilic attack to the 5-position. However, in this compound, the fluorine at the 2-position is the leaving group itself. The strong activation provided by the trifluoromethyl group at the 5-position enhances the electrophilicity of the entire ring, but the C-2 position is the most likely site of attack due to the presence of a good leaving group.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex organic molecules. nih.gov this compound can participate in these reactions, typically by utilizing the C-F bond for coupling, although this can be challenging. More commonly, a bromo or iodo derivative is used for more efficient coupling. wikipedia.org

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. nih.govnih.gov While the direct coupling of fluoroarenes can be achieved, it often requires specific and highly active catalyst systems. organic-chemistry.org

For a compound like this compound, a more common strategy would be to first convert it to a more reactive halide, such as 2-bromo-5-trifluoromethyl-pyrazine. bldpharm.com This bromo derivative can then readily participate in Suzuki-Miyaura coupling reactions with various aryl or vinyl boronic acids or their esters. rsc.org The reaction is typically catalyzed by a palladium(0) complex with a suitable ligand and requires a base to facilitate the transmetalation step. nih.govresearchgate.net The trifluoromethyl group at the 5-position would remain intact throughout the reaction, providing a route to a variety of 2-aryl-5-trifluoromethyl-pyrazines. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Pyrazine Derivatives

| Pyrazine Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl boronic acids | XPhosPdG2/XPhos | - | - | 3-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Good to excellent | nih.govrsc.org |

| 2-Chloro-5-trifluoromethoxypyrazine | Phenylboronic acid | - | - | - | Phenylpyrazine derivative | High | nih.gov |

| 2-halogenated pyridines | Aryl boronic acids | Pd(OAc)2 | - | Aqueous isopropanol (B130326) | 2-aryl-substituted pyridines | - | researchgate.net |

This table is illustrative and may not directly involve this compound but demonstrates the applicability of the Suzuki-Miyaura reaction to similar heterocyclic systems.

Sonogashira Coupling Reactions

The Sonogashira coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically employs a copper(I) co-catalyst. wikipedia.orglibretexts.org

Similar to the Suzuki-Miyaura coupling, the direct Sonogashira coupling of this compound is challenging. Therefore, a more reactive halide derivative like 2-bromo-5-trifluoromethyl-pyrazine would be the preferred substrate. bldpharm.com The coupling of this bromo-pyrazine with a terminal alkyne, in the presence of a palladium catalyst, a copper(I) salt, and a base, would yield the corresponding 2-alkynyl-5-trifluoromethyl-pyrazine. soton.ac.ukrsc.org This reaction provides a valuable method for introducing alkynyl functionalities onto the pyrazine core. mdpi.com

Table 2: Examples of Sonogashira Coupling Reactions with Halogenated Heterocycles

| Halogenated Substrate | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 5- and 6-bromo-3-fluoro-2-cyanopyridines | Various terminal alkynes | - | - | - | - | 5- and 6-alkynyl-3-fluoro-2-cyanopyridines | High | soton.ac.uk |

| 2-chloro-5-trifluoromethoxypyrazine | Ethynyltrimethylsilane | PdCl2dppf·CH2Cl2 | CuI | NEt3 | DMF | 2-(trifluoromethoxy)-5-((trimethylsilyl)ethynyl)pyrazine | - | mdpi.com |

| 3-bromo-6-methyl-1,2,4,5-tetrazine | Terminal alkynes | - | - | - | - | 3-alkynyl-6-methyl-1,2,4,5-tetrazines | - | rsc.org |

This table is illustrative and showcases the Sonogashira coupling's utility for functionalizing various heterocyclic compounds.

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org In the context of this compound, the fluorine atom serves as a leaving group, enabling the coupling with a wide range of amines. The electron-withdrawing nature of both the pyrazine ring and the trifluoromethyl group facilitates the nucleophilic aromatic substitution, making the C-F bond susceptible to cleavage and substitution.

The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. The reaction mechanism is thought to involve the oxidative addition of the fluoro-pyrazine to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated pyrazine and regenerate the Pd(0) catalyst. wikipedia.org

Studies on related trifluoromethoxy-substituted pyrazines have shown that the chlorine atom is successfully replaced by nitrogen nucleophiles under Buchwald-Hartwig amination conditions. nih.gov This suggests that the fluorine atom in this compound would be similarly reactive, if not more so, due to the higher electronegativity of fluorine.

The table below summarizes representative conditions for Buchwald-Hartwig amination of halo-pyrazines, which can be extrapolated to this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | Varies |

| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-110 | Varies |

This table presents typical conditions and yields may vary depending on the specific amine coupling partner.

Kumada-Corriu and Negishi Coupling Applications

Kumada-Corriu Coupling:

The Kumada-Corriu coupling utilizes a Grignard reagent (R-MgX) and a transition metal catalyst, typically nickel or palladium, to form a new carbon-carbon bond with an organic halide. wikipedia.orgorganic-chemistry.org For this compound, the fluorine atom can be displaced by an alkyl, vinyl, or aryl group from the Grignard reagent. The high reactivity of Grignard reagents can sometimes lead to side reactions, but the electron-deficient nature of the pyrazine ring generally favors the desired cross-coupling. organic-chemistry.org Iron-catalyzed Kumada-Corriu coupling has also been explored with related chloro-trifluoromethoxypyrazine, demonstrating the versatility of this transformation. mdpi.com

Negishi Coupling:

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and is particularly useful for the synthesis of complex molecules. wikipedia.org The reaction of this compound with an organozinc reagent in the presence of a palladium catalyst would lead to the formation of a C-C bond at the 2-position of the pyrazine ring. Continuous-flow methods have been developed for Negishi cross-coupling of fluoro- and trifluoromethyl-substituted heteroaromatics, offering efficient and scalable access to a variety of functionalized products. nih.gov

The table below provides a comparative overview of these C-C coupling reactions.

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages |

| Kumada-Corriu | Grignard Reagent (R-MgX) | Ni or Pd | High reactivity of Grignard reagent. organic-chemistry.org |

| Negishi | Organozinc Reagent (R-ZnX) | Ni or Pd | High functional group tolerance, milder reaction conditions. wikipedia.org |

Heck Reactions and Olefination Strategies

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org In the case of this compound, the fluorine atom can react with an alkene to introduce a vinyl group at the 2-position of the pyrazine ring. The reaction typically requires a palladium catalyst, a phosphine ligand or N-heterocyclic carbene (NHC), and a base. The electron-deficient nature of the pyrazine ring enhances its reactivity as an electrophile in the Heck reaction.

Olefination strategies beyond the Heck reaction can also be envisioned. For instance, the Wittig reaction, while typically used for the conversion of aldehydes and ketones to alkenes, could potentially be adapted. However, direct olefination of the C-F bond via a Wittig-type mechanism is not a standard transformation. More likely, the fluorine would first be converted to a more suitable functional group for olefination, such as a phosphonium (B103445) salt, although this is a multi-step process.

Reformatsky Reagent Arylation

The Reformatsky reaction traditionally involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. While a direct Reformatsky-type arylation of this compound is not a standard named reaction, the underlying principles of using organozinc reagents can be applied. A more relevant transformation would be a Negishi-type cross-coupling, where an arylzinc reagent, prepared separately, is coupled with the fluoropyrazine.

However, if one were to consider a "Reformatsky-like" scenario, it might involve the in situ formation of a pyrazinylzinc reagent from this compound and zinc, which could then react with an aryl halide. This is essentially a reverse-Negishi coupling. The feasibility of such a reaction would depend on the relative ease of oxidative addition of the aryl halide to the palladium catalyst versus the formation and stability of the pyrazinylzinc intermediate.

Electrophilic Reactivity and Functional Group Transformations

Oxidation and Reduction Pathways of the Pyrazine Ring

The pyrazine ring in this compound is electron-deficient due to the presence of two nitrogen atoms and the electron-withdrawing trifluoromethyl group. This makes the ring generally resistant to electrophilic attack.

Oxidation:

Oxidation of the pyrazine ring can lead to the formation of N-oxides. Reagents like hydrogen peroxide or peroxy acids can be used for this transformation. The nitrogen atoms in the pyrazine ring are the most likely sites of oxidation. The presence of the electron-withdrawing trifluoromethyl group might make the oxidation more difficult compared to unsubstituted pyrazine.

Reduction:

Reduction of the pyrazine ring can be achieved using various reducing agents. Catalytic hydrogenation over a noble metal catalyst (e.g., Pd, Pt, Rh) can lead to the saturation of the pyrazine ring, forming a piperazine (B1678402) derivative. The conditions for hydrogenation would need to be carefully controlled to avoid defluorination or reduction of the trifluoromethyl group. Alternatively, dissolving metal reductions (e.g., sodium in liquid ammonia) could also be employed. Reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) are also used for the reduction of similar heterocyclic compounds.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be a stable and robust functional group. However, under specific conditions, it can undergo transformations.

One potential transformation is the hydrolysis of the trifluoromethyl group to a carboxylic acid group. This typically requires harsh conditions, such as strong acids or bases at high temperatures. The electron-deficient nature of the pyrazine ring would likely make this transformation even more challenging.

Another possibility is the partial reduction of the trifluoromethyl group to a difluoromethyl or monofluoromethyl group. This is a difficult transformation to achieve selectively and often requires specialized reagents.

Recent research has shown that selective transformations of the C-F bond of aromatic trifluoromethyl groups can be achieved under mild conditions, for example, through the use of silyl (B83357) cations. These methods could potentially be applied to this compound to achieve novel functionalizations.

The introduction of a trifluoromethyl group into a pyridine (B92270) ring has been extensively studied, and these methods can provide insights into the reactivity of the trifluoromethyl group on a pyrazine ring. nih.gov

C-CF₃ Bond Cleavage Mechanisms

The carbon-fluorine bond is the strongest single bond in organic chemistry, and consequently, the trifluoromethyl group is generally considered to be robust and stable. However, under specific chemical conditions, cleavage of the C-CF₃ bond can be induced. While direct experimental studies on the C-CF₃ bond cleavage of this compound are not extensively documented, insights can be drawn from related trifluoromethyl-substituted heterocyclic systems.

Research on trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines has demonstrated that C-CF₃ bond cleavage, specifically detrifluoromethylamination, can occur. researchgate.net This suggests that the pyrazine ring, being an electron-deficient system, can facilitate reactions that might lead to the cleavage of the C-CF₃ bond, particularly when activated by appropriate reagents or reaction conditions. The electron-withdrawing nature of the pyrazine ring and the additional fluoro substituent likely influences the stability and reactivity of the trifluoromethyl group.

Mechanistically, such cleavage reactions could proceed through several pathways:

Nucleophilic Attack: A potent nucleophile could potentially attack the carbon atom of the trifluoromethyl group, although this is sterically and electronically disfavored. A more plausible scenario involves nucleophilic attack on the pyrazine ring, leading to the formation of an intermediate that subsequently facilitates the elimination of the trifluoromethyl group.

Reductive Defluorination: Single electron transfer (SET) from a reductant can lead to the formation of a radical anion. This intermediate can then eliminate a fluoride ion, initiating a cascade that results in the partial or complete cleavage of the C-CF₃ group.

Oxidative Addition: In the presence of transition metal catalysts, oxidative addition into the C-CF₃ bond could be a viable pathway for its activation and subsequent functionalization.

Computational studies using Density Functional Theory (DFT) on related substituted pyrazines have been employed to understand their electronic structure and reactivity. brieflands.comnih.govhilarispublisher.com Such studies on this compound would be invaluable in elucidating the precise mechanisms and energetic barriers associated with C-CF₃ bond cleavage.

Conversion to Other Fluorinated or Non-Fluorinated Functionalities

The presence of both a fluoro and a trifluoromethyl group on the pyrazine ring offers multiple avenues for synthetic transformations, allowing for the conversion of this compound into a variety of other functionalized molecules.

Nucleophilic Aromatic Substitution (SNAAr): The pyrazine ring is inherently electron-deficient, and this character is further amplified by the strong electron-withdrawing effects of both the fluoro and trifluoromethyl substituents. This makes the pyrazine core highly susceptible to nucleophilic aromatic substitution. The fluorine atom at the 2-position is an excellent leaving group in SNAAr reactions. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluoride to introduce new functional groups.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R₂NH | 2-Amino-5-trifluoromethyl-pyrazine |

| Alkoxide | RONa | 2-Alkoxy-5-trifluoromethyl-pyrazine |

Cross-Coupling Reactions: While the C-F bond is generally less reactive in cross-coupling reactions compared to C-Cl, C-Br, or C-I bonds, under specific catalytic conditions, the fluoro group can be utilized in reactions like the Suzuki or Buchwald-Hartwig couplings. More commonly, the initial SNAAr reaction can be used to introduce a more reactive handle (e.g., a chloro or bromo group) if desired.

Modification of the Trifluoromethyl Group: Although the C-CF₃ bond is strong, reactions involving its transformation are known. For instance, partial reduction could potentially convert the -CF₃ group to a -CF₂H group. Complete hydrolysis, though challenging, could yield a carboxylic acid functionality.

Acid-Base Properties and Protonation Equilibria

The basicity of pyrazine is attributed to the lone pairs of electrons on the two nitrogen atoms. The introduction of electron-withdrawing substituents like fluorine and trifluoromethyl groups is expected to significantly decrease the basicity of the pyrazine ring. nih.gov This is due to the inductive effect of these substituents, which reduces the electron density on the nitrogen atoms, making them less available for protonation.

The pKa of pyrazine is approximately 0.6. For this compound, the pKa is expected to be considerably lower, indicating a much weaker base. The precise pKa value would need to be determined experimentally or through high-level computational methods.

Protonation Equilibria: In an acidic medium, this compound will exist in equilibrium with its protonated form.

Due to the electronic effects of the substituents, protonation will preferentially occur at the nitrogen atom further away from the electron-withdrawing groups, if electronically distinct positions are available. In this symmetrically substituted pyrazine, both nitrogen atoms are electronically equivalent in the neutral state. However, upon protonation of one nitrogen, the basicity of the second nitrogen will be drastically reduced.

Computational studies, including the calculation of gas-phase basicity and proton affinity, can provide quantitative insights into the protonation behavior of this molecule. nih.govlibretexts.orgnist.gov These calculations help in understanding the intrinsic basicity of the molecule in the absence of solvent effects.

Table 2: Predicted Effects of Substituents on Pyrazine Basicity

| Substituent | Position | Effect on Basicity | Predicted pKa Range |

|---|---|---|---|

| -F | 2 | Decreasing | < 0.6 |

| -CF₃ | 5 | Strongly Decreasing | < 0.6 |

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution and the solid state.

Multinuclear NMR (¹H, ¹³C, ¹⁹F, ¹⁵N) for Comprehensive Structural Elucidation

A complete structural assignment for 2-Fluoro-5-trifluoromethyl-pyrazine requires the analysis of all NMR-active nuclei present. ¹H NMR would reveal the chemical environment of the two protons on the pyrazine (B50134) ring, with their chemical shifts and coupling constants providing information about the electronic effects of the fluorine and trifluoromethyl substituents. ¹³C NMR would identify the carbon skeleton, including the quaternary carbons, and, when combined with proton-decoupling techniques, would further illuminate the electronic structure. nih.gov

Crucially, ¹⁹F NMR is indispensable for fluorinated compounds. researchgate.net It provides direct information on the fluorine environments—both the ring fluorine and the trifluoromethyl group—and their interactions with neighboring nuclei. sigmaaldrich.comspectrabase.com The large chemical shift range of ¹⁹F NMR makes it highly sensitive to subtle changes in the molecular environment. researchgate.net Furthermore, ¹⁵N NMR, despite its lower natural abundance and sensitivity, could offer valuable insights into the electronic state of the two nitrogen atoms within the pyrazine ring, which is fundamental to its chemical reactivity. chemrxiv.org Without published spectra or tabulated chemical shift and coupling constant data for this compound, a definitive structural confirmation based on this technique cannot be completed.

Two-Dimensional NMR Methodologies (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D NMR spectra and revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy) would establish the connectivity between the two protons on the pyrazine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is critical for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in assigning quaternary carbons and piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of nuclei, which is key to understanding the molecule's conformation. nih.gov

The absence of published 2D NMR data for this compound prevents a detailed analysis of its molecular connectivity and spatial arrangement.

Solid-State NMR Applications for Polymorph Analysis

For pharmaceutical and material science applications, analyzing the solid-state structure is vital. Solid-State NMR (ssNMR) is a powerful tool for studying crystalline and amorphous forms, known as polymorphs, which can have different physical properties. ssNMR could be used to characterize the crystal structure of this compound, identify different polymorphic forms, and study intermolecular interactions in the solid state. However, no ssNMR studies for this specific compound have been reported.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. Tandem mass spectrometry (MS/MS) experiments further reveal its structure by breaking the molecule apart and analyzing the resulting fragments.

Elucidation of Fragmentation Pathways

In HRMS, this compound would be ionized, and the resulting molecular ion would be fragmented. The masses of these fragments provide a "fingerprint" that is characteristic of the molecule's structure. libretexts.orgmiamioh.eduyoutube.com Common fragmentation patterns for aromatic and heterocyclic systems include the loss of small neutral molecules or radicals. For this compound, one would expect to observe fragment ions corresponding to the loss of species such as F, CF₃, or HCN. A detailed analysis of these fragmentation pathways, which is crucial for structural confirmation, is not possible without the corresponding experimental mass spectra. uni.lu

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling, where an atom in the molecule is replaced by one of its isotopes (e.g., ¹³C instead of ¹²C, or ¹⁵N instead of ¹⁴N), is a powerful technique for studying reaction mechanisms. chemrxiv.orgmdpi.com By synthesizing an isotopically labeled version of this compound and analyzing its fate in a chemical reaction using NMR or mass spectrometry, chemists could trace the pathways of atoms and bonds. Such studies could provide deep insights into, for example, the mechanisms of nucleophilic aromatic substitution on the pyrazine ring. Currently, no such mechanistic studies involving isotopically labeled this compound have been documented in the scientific literature.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for probing the molecular structure of this compound. These methods measure the vibrational energies of molecular bonds, which are unique to the compound's structure and functional groups, providing a molecular "fingerprint". msu.eduyoutube.com

The vibrational spectrum of this compound is complex, with characteristic bands arising from the pyrazine ring and its fluoro- and trifluoromethyl substituents. The assignment of these bands is typically supported by density functional theory (DFT) calculations, which can predict vibrational frequencies and intensities. researchgate.netcore.ac.uk

The pyrazine ring itself has a set of characteristic stretching and bending vibrations. researchgate.netcore.ac.uk The C-H stretching vibrations of the remaining protons on the ring are expected in the 3100-3000 cm⁻¹ region. The pyrazine ring stretching modes typically appear in the 1600-1300 cm⁻¹ range. researchgate.net The presence of electron-withdrawing fluorine and trifluoromethyl groups significantly influences the electronic distribution and bond strengths within the pyrazine ring, causing shifts in these characteristic frequencies compared to unsubstituted pyrazine.

The vibrations associated with the substituents are highly characteristic. The C-F bond gives rise to a strong absorption in the IR spectrum, typically in the 1350-1000 cm⁻¹ region. The trifluoromethyl (CF₃) group is associated with strong, distinct absorption bands. The symmetric and asymmetric C-F stretching modes of the CF₃ group are expected to be prominent in the IR spectrum, generally appearing in the 1350-1120 cm⁻¹ range.

Below is a table of expected vibrational frequencies for this compound based on typical ranges for its constituent functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Pyrazine Ring C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Pyrazine Ring | C=N, C=C Stretching | 1600 - 1300 | Medium to Strong |

| Pyrazine Ring | Ring Bending/Deformation | 1000 - 650 | Medium to Strong |

| C-CF₃ | Stretching | 1350 - 1120 | Strong |

| C-F | Stretching | 1350 - 1000 | Strong |

| CF₃ Group | Bending/Rocking | 800 - 600 | Medium |

This table presents generalized data and the precise, experimentally determined values may vary.

Vibrational spectroscopy is also sensitive to the compound's conformation and any intermolecular interactions it may form. While the pyrazine ring imposes a degree of rigidity, rotation around the C-CF₃ bond is possible. The specific rotational conformation (conformer) can be influenced by subtle intramolecular interactions, such as electrostatic repulsion between the fluorine atoms of the CF₃ group and the lone pairs of the pyrazine nitrogen atoms. nih.gov

When this compound is analyzed in different solvents or in the solid state, shifts in vibrational frequencies can reveal intermolecular interactions. For example, in a protic solvent, weak hydrogen bonding between the solvent and the pyrazine nitrogen atoms would perturb the ring's vibrational modes. In the solid state, crystal packing effects and specific interactions like π-π stacking or weak C-H···F and C-H···N hydrogen bonds can lead to splitting or shifting of spectral bands compared to the gas or solution phase. nih.govnih.gov The study of such spectral changes provides insight into the supramolecular chemistry of the compound.

X-ray Crystallography for Solid-State Structural Determination

While specific crystallographic data for this compound is not publicly available, the principles of supramolecular chemistry allow for predictions of its solid-state assembly. The crystal packing would be driven by a combination of non-covalent interactions to achieve maximum density.

Given the electron-deficient nature of the pyrazine ring, offset π-π stacking interactions between adjacent molecules are highly probable, contributing to the stability of the crystal lattice. researchgate.net Furthermore, the presence of fluorine and nitrogen atoms creates opportunities for various weak hydrogen bonds and other interactions. These can include C-H···N interactions between a ring proton and a nitrogen atom of a neighboring molecule, and potentially C-H···F interactions. nih.govresearchgate.net Halogen bonding, a specific type of interaction where the electrophilic region of the fluorine atom on one molecule interacts with a nucleophilic nitrogen atom on another, could also play a role in directing the crystal packing. These interactions combine to form a complex three-dimensional supramolecular structure. researchgate.net

A crystallographic analysis would yield precise measurements of all geometric parameters. The pyrazine ring is expected to be largely planar. The introduction of the fluorine and trifluoromethyl substituents would cause minor distortions in the ring's geometry compared to unsubstituted pyrazine. core.ac.uk For instance, the C-C and C-N bond lengths within the ring, as well as the internal bond angles, would be slightly altered due to the strong electron-withdrawing effects of the substituents.

The table below provides typical bond lengths for the structural motifs present in this compound, based on reference data for pyrazine and related fluorinated aromatic compounds. nist.gov

| Bond | Typical Bond Length (Å) |

| Pyrazine C-C | ~1.397 |

| Pyrazine C-N | ~1.338 |

| Aromatic C-H | ~1.083 |

| Aromatic C-F | ~1.35 |

| Aromatic C-CF₃ | ~1.50 |

| C-F (in CF₃) | ~1.34 |

Note: These are reference values. nist.gov Actual experimental values from an X-ray structure determination of this compound may differ.

The analysis would also reveal the dihedral angles, which describe the rotational orientation of the trifluoromethyl group relative to the plane of the pyrazine ring. This conformation is the result of minimizing steric hindrance and optimizing any weak intramolecular interactions.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of synthesized this compound. nih.govmdpi.com These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. researchgate.net

For purity assessment, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used.

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, GC separates components based on their boiling points and interactions with the stationary phase in a capillary column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification, allowing for the determination of percentage purity.

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their polarity. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. This compound, being a moderately polar molecule, would elute at a characteristic retention time, and a UV detector would be suitable for its detection due to the aromatic pyrazine core.

For isolation and purification on a preparative scale, column chromatography is the method of choice. researchgate.net The crude product is loaded onto a column packed with a solid adsorbent (stationary phase), typically silica (B1680970) gel. A solvent or a mixture of solvents (mobile phase) is then passed through the column, and the components separate based on their polarity. Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel. Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to isolate the pure compound. nih.gov

| Method | Principle | Stationary Phase | Mobile Phase | Application |

| Gas Chromatography (GC) | Partitioning based on volatility/boiling point. | Liquid polymer coating on column wall. | Inert Gas (e.g., He, N₂) | Purity Assessment |

| HPLC (Reversed-Phase) | Partitioning based on polarity. | Nonpolar (e.g., C18-silica) | Polar Solvent (e.g., Acetonitrile (B52724)/Water) | Purity Assessment |

| Column Chromatography | Adsorption based on polarity. | Solid Adsorbent (e.g., Silica Gel) | Organic Solvent(s) (e.g., Hexane/Ethyl Acetate) | Isolation/Purification |

| Thin-Layer Chromatography (TLC) | Adsorption based on polarity. | Silica Gel on a plate. | Organic Solvent(s) | Reaction Monitoring, Fraction Analysis |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

The development of reliable GC and HPLC methods is crucial for the quantitative analysis and purification of 2-fluoro-5-(trifluoromethyl)pyrazine. While specific, validated methods for this particular compound are not extensively detailed in publicly available literature, established methodologies for related pyrazine derivatives provide a strong foundation for method development.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a common and effective technique for the analysis of pyrazine compounds. sielc.com For the separation of pyrazine derivatives, C18 columns are frequently employed due to their versatility and wide range of applicability. nih.gov

A typical starting point for method development for 2-fluoro-5-(trifluoromethyl)pyrazine would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and water. nih.gov The gradient and isocratic elution conditions can be optimized to achieve baseline separation of the target compound from any impurities or starting materials. For instance, in the analysis of other pyrazines like 2-ethyl-5(6)-methylpyrazine, a mobile phase of cyclohexane (B81311) and isopropanol (B130326) has been successfully used with a polysaccharide chiral stationary phase column. nih.gov For compounds with different polarities, the ratio of the organic solvent to water is adjusted to achieve the desired retention time and resolution. Detection is commonly performed using a UV detector at a wavelength where the pyrazine ring exhibits strong absorbance.

For applications requiring mass spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) can be used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com

Table 1: Illustrative HPLC Method Parameters for Pyrazine Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC):

GC is well-suited for the analysis of volatile compounds like 2-fluoro-5-(trifluoromethyl)pyrazine. The selection of an appropriate capillary column is critical for achieving good separation. A mid-polarity column, such as one coated with a phenyl-polysiloxane phase, is often a suitable choice for aromatic and heterocyclic compounds.

The oven temperature program is a key parameter to optimize. A typical program would start at a lower temperature to allow for the separation of highly volatile components, followed by a ramp to a higher temperature to elute less volatile compounds in a reasonable time. The injector and detector temperatures are typically set higher than the maximum oven temperature to ensure efficient sample vaporization and prevent condensation. A flame ionization detector (FID) is commonly used for the detection of organic compounds, while a mass spectrometer (MS) can be used for definitive identification.

Table 2: General GC Method Parameters for Volatile Organic Compounds

| Parameter | Typical Conditions |

|---|---|

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen at a constant flow or pressure |

| Oven Program | 50 °C (2 min), ramp at 10 °C/min to 250 °C (5 min) |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) or MS transfer line temperature |

| Injection Mode | Split or Splitless |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. quora.com It allows for the qualitative assessment of the consumption of starting materials and the formation of products. libretexts.org

In the context of synthesizing or modifying 2-fluoro-5-(trifluoromethyl)pyrazine, TLC is an invaluable tool. The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with silica gel. quora.com The plate is then developed in a chamber containing an appropriate solvent system (eluent). The choice of eluent is critical and is determined empirically to achieve a good separation between the starting material, product, and any intermediates or byproducts. A common starting point for developing a solvent system is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). libretexts.org

To effectively monitor a reaction, three lanes are typically spotted on the TLC plate: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.orgrochester.edu After development, the plate is visualized, usually under UV light, as pyrazine compounds are often UV-active. libretexts.org The disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product indicate the progress of the reaction. libretexts.org The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane. rochester.edu The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Table 3: General Procedure for TLC Reaction Monitoring

| Step | Description |

|---|---|

| 1. Plate Preparation | Use a silica gel coated TLC plate. Draw a baseline with a pencil. |

| 2. Spotting | Spot the starting material, reaction mixture, and a co-spot on the baseline. rochester.edu |

| 3. Development | Place the plate in a sealed chamber with a suitable eluent system. |

| 4. Visualization | After the solvent front nears the top, remove the plate, dry it, and visualize the spots under a UV lamp. rochester.edu |

| 5. Interpretation | Observe the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane. libretexts.org |

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. rsc.org These methods calculate the electron density of a system to determine its energy, molecular structure, and other properties.

The electronic structure of 2-Fluoro-5-trifluoromethyl-pyrazine is dominated by the strong electron-withdrawing effects of its substituents: the fluorine atom and the trifluoromethyl (CF₃) group. Both groups exert a powerful negative inductive effect (-I), pulling electron density away from the pyrazine (B50134) ring.

Inductive and Resonance Effects: The fluorine atom has a -I effect and a positive resonance effect (+R), but for halogens, the inductive effect typically dominates. The CF₃ group is one of the strongest electron-withdrawing groups, possessing a potent -I effect and no resonance contribution.